Cas no 2034416-87-8 (1-[1-(2-bromobenzoyl)piperidin-4-yl]-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one)

1-[1-(2-Bromobenzoyl)piperidin-4-yl]-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a specialized heterocyclic compound featuring a piperidine core linked to a 2-bromobenzoyl group and a substituted triazolone moiety. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. Its structural complexity allows for potential applications in the development of bioactive molecules, particularly as a scaffold for enzyme inhibitors or receptor modulators. The bromo-substituted aromatic ring offers further functionalization opportunities, enabling precise structural modifications for targeted drug design. This compound is suited for advanced synthetic applications requiring high purity and controlled reactivity.
1-[1-(2-bromobenzoyl)piperidin-4-yl]-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one structure
2034416-87-8 structure
Product Name:1-[1-(2-bromobenzoyl)piperidin-4-yl]-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS No:2034416-87-8
MF:C16H16BrF3N4O2
MW:433.223052978516
CID:5333645
Update Time:2025-11-03

1-[1-(2-bromobenzoyl)piperidin-4-yl]-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one Chemical and Physical Properties

Names and Identifiers

    • 1-(1-(2-bromobenzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
    • 2-[1-(2-bromobenzoyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one
    • 1-[1-(2-bromobenzoyl)piperidin-4-yl]-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
    • Inchi: 1S/C16H16BrF3N4O2/c1-22-14(16(18,19)20)21-24(15(22)26)10-6-8-23(9-7-10)13(25)11-4-2-3-5-12(11)17/h2-5,10H,6-9H2,1H3
    • InChI Key: USWYGKHVKBMUTR-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1C(N1CCC(CC1)N1C(N(C)C(C(F)(F)F)=N1)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 2
  • Complexity: 605
  • XLogP3: 3.1
  • Topological Polar Surface Area: 56.2

1-[1-(2-bromobenzoyl)piperidin-4-yl]-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one Pricemore >>

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Additional information on 1-[1-(2-bromobenzoyl)piperidin-4-yl]-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Research Briefing on 1-[1-(2-bromobenzoyl)piperidin-4-yl]-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS: 2034416-87-8)

The compound 1-[1-(2-bromobenzoyl)piperidin-4-yl]-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS: 2034416-87-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the compound's role as a potent inhibitor of specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. The presence of the trifluoromethyl group and the bromobenzoyl moiety in its structure enhances its binding affinity and selectivity towards target proteins, making it a promising scaffold for further drug development. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate its mechanism of action at the molecular level.

In vitro and in vivo studies have demonstrated the compound's efficacy in modulating key signaling pathways, such as the NF-κB and MAPK cascades, which are critical in inflammation and cancer progression. Notably, its pharmacokinetic properties, including metabolic stability and bioavailability, have been evaluated in preclinical models, showing favorable results for further optimization. However, challenges such as potential off-target effects and toxicity profiles require additional investigation.

The synthesis of 1-[1-(2-bromobenzoyl)piperidin-4-yl]-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves multi-step organic reactions, with recent advancements focusing on improving yield and purity. Green chemistry approaches, such as catalytic methods and solvent-free conditions, are being explored to enhance the sustainability of its production. These innovations are crucial for scaling up synthesis while minimizing environmental impact.

Future research directions include structural optimization to improve potency and reduce side effects, as well as exploring its potential in combination therapies. Collaborative efforts between academia and industry are expected to accelerate the translation of this compound into clinical trials. This briefing underscores the importance of continued investment in the development of novel chemical entities like 1-[1-(2-bromobenzoyl)piperidin-4-yl]-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one to address unmet medical needs.

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